1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine

CAS No.: 1229442-51-6

Cat. No.: VC2718349

Molecular Formula: C19H30BNO3

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229442-51-6 |

|---|---|

| Molecular Formula | C19H30BNO3 |

| Molecular Weight | 331.3 g/mol |

| IUPAC Name | 1-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine |

| Standard InChI | InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-9-7-10-17(15-16)22-14-8-13-21-11-5-6-12-21/h7,9-10,15H,5-6,8,11-14H2,1-4H3 |

| Standard InChI Key | FTSYPIBWYVWQLG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCCC3 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

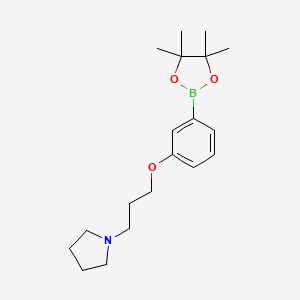

1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine is a synthetic organic compound with significant structural complexity. It contains a boronic acid pinacol ester group attached to a phenyl ring, which is connected to a pyrrolidine ring through a propoxy linker. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1229442-51-6 . This organic molecule incorporates several functional groups including a boronate ester, an ether linkage, and a cyclic amine.

The compound is also known by the synonym N-{3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyoxy]propyl}pyrrolidine, highlighting its structural arrangement with the nitrogen of the pyrrolidine connected to the propoxy chain . This precise chemical nomenclature reflects the positions of the various functional groups within the molecular framework.

Physicochemical Properties

The compound exhibits specific physicochemical properties that determine its behavior in various environments and applications. These properties are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C19H30BNO3 |

| Molecular Weight | 331.26 g/mol |

| Physical State | Not specified in available data |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 456.5±30.0 °C at 760 mmHg |

| Flash Point | 229.9±24.6 °C |

The molecular formula C19H30BNO3 indicates the presence of 19 carbon atoms, 30 hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms . With a molecular weight of 331.26 g/mol, this compound falls into the medium molecular weight category for organic molecules . Its relatively high boiling point of approximately 456.5°C reflects significant intermolecular forces and thermal stability, which are important considerations for applications requiring thermal processing .

Structural Elements and Chemical Reactivity

Key Functional Groups

The structure of 1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine contains several important functional groups that determine its chemical reactivity:

-

The boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is a protected form of boronic acid. This functionality is particularly valuable in organic synthesis, especially for Suzuki-Miyaura cross-coupling reactions.

-

The phenoxy group provides aromatic character and serves as a rigid linking element in the molecular structure.

-

The propyl chain acts as a flexible spacer between the phenoxy and pyrrolidine groups.

-

The pyrrolidine ring introduces basic nitrogen functionality, conferring potential for hydrogen bonding, metal coordination, and nucleophilic reactivity.

These structural elements collectively contribute to the compound's chemical behavior and potential applications in various fields of chemistry.

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the relationship between 1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine and structurally similar compounds provides valuable insights into its chemical behavior and potential applications. Table 2 presents a comparison with related compounds identified in the literature:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine | 1229442-51-6 | C19H30BNO3 | 331.26 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | 2223009-03-6 | C10H20BNO2 | 197.08 |

| 1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine | 401895-68-9 | C20H32BNO3 | 345.28 |

The first major structural analogue, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine, differs significantly as it lacks the phenoxy-propyl linker, with the boronic ester attached directly to the pyrrolidine ring . This compound has a substantially lower molecular weight of 197.08 g/mol compared to our target compound.

The second analogue, 1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine, represents a close structural relative where the pyrrolidine ring is replaced by a piperidine ring . This substitution increases the molecular weight to 345.28 g/mol and likely alters the spatial arrangement and basicity of the nitrogen atom.

Structure-Property Relationships

The positional isomerism observed between our target compound and its analogues significantly impacts their chemical and physical properties. For instance, the para-substituted phenyl derivative (1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine) would exhibit different electronic distribution across the aromatic ring compared to the meta-substituted compound of interest . This electronic difference affects reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions.

Similarly, the change from a five-membered pyrrolidine ring to a six-membered piperidine ring alters the basicity of the nitrogen atom, potentially influencing properties such as solubility, coordination ability, and pharmacological activity . These structure-property relationships are crucial for understanding how structural modifications might be leveraged for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume